molecular formula C10H13BO3 B13141017 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol

7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B13141017
M. Wt: 192.02 g/mol
InChI Key: UQOMTVGUBBKZNF-UHFFFAOYSA-N
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Description

7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of a class of compounds known for their unique chemical properties and potential therapeutic applications. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its ability to interact with biological molecules and its potential use in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the formation of the oxaborole ring followed by the introduction of the hydroxypropyl group. One common method involves the reaction of a suitable benzo[c][1,2]oxaborole precursor with a hydroxypropylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The oxaborole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the levels of pro-inflammatory cytokines . This interaction is facilitated by the boron atom, which forms a stable complex with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to its specific structural features, such as the hydroxypropyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propan-1-ol

InChI

InChI=1S/C10H13BO3/c12-6-2-5-8-3-1-4-9-7-14-11(13)10(8)9/h1,3-4,12-13H,2,5-7H2

InChI Key

UQOMTVGUBBKZNF-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCCO)O

Origin of Product

United States

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